molecular formula C16H19FN2O2 B4372797 1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE

1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE

Cat. No.: B4372797
M. Wt: 290.33 g/mol
InChI Key: XBWJWILMSKPUBI-UHFFFAOYSA-N
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Description

1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE is a complex organic compound featuring a fluorophenyl group, a dihydro-1,2-oxazole ring, and a methylpiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach is the cyclocondensation of a suitable hydrazine with a carbonyl compound, followed by further functionalization to introduce the fluorophenyl and methylpiperidine groups .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the fluorophenyl group enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-11-4-2-3-9-19(11)16(20)15-10-14(18-21-15)12-5-7-13(17)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWJWILMSKPUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE
Reactant of Route 2
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE
Reactant of Route 3
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE
Reactant of Route 4
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE
Reactant of Route 5
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE
Reactant of Route 6
Reactant of Route 6
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE

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